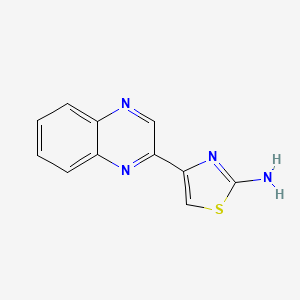![molecular formula C8H7N3O2 B13025871 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one, often involves multicomponent reactions. These reactions typically include the condensation of appropriate aldehydes, amines, and other reagents under controlled conditions. For instance, one common method involves the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures .
Industrial Production Methods: Industrial production methods for these compounds may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as density functional theory (DFT) computations can help in predicting and optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrochemical DNA sensor, where it interacts with DNA molecules to produce measurable signals . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features and applications.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its diverse synthetic strategies and applications.
Uniqueness: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methoxy-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
TWTDNMULZHPBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


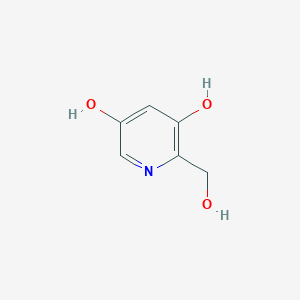
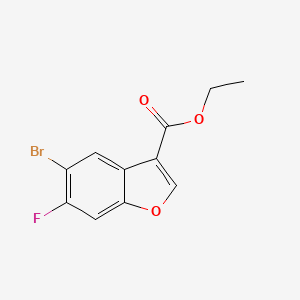
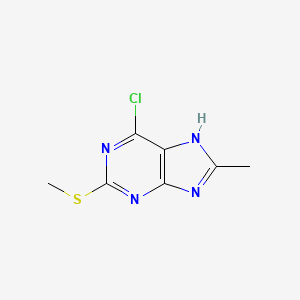

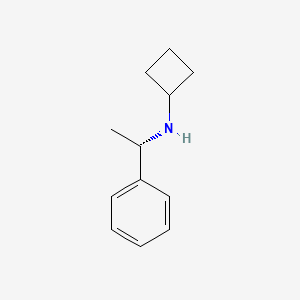
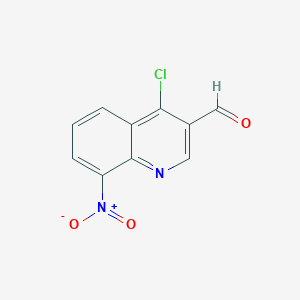
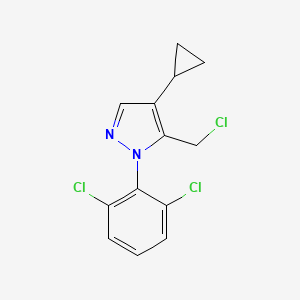
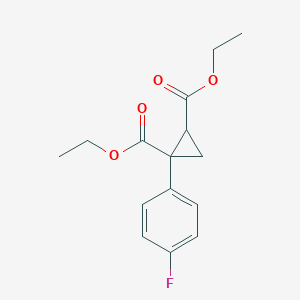

![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
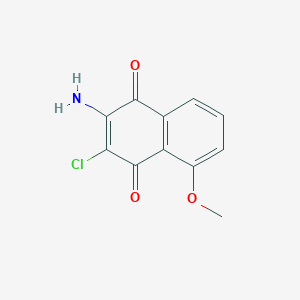
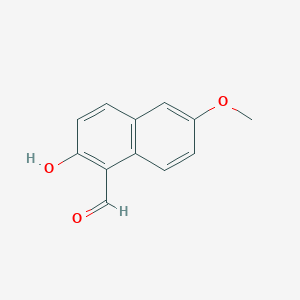
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
